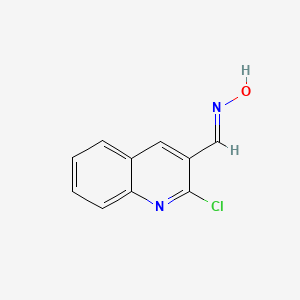

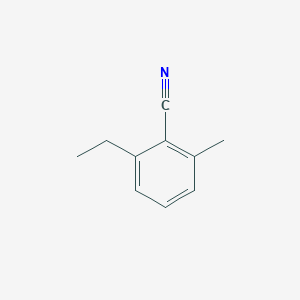

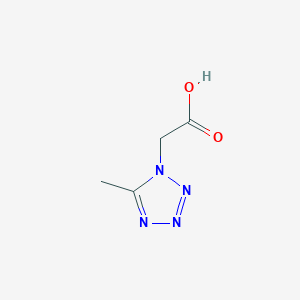

![molecular formula C12H14ClN3O2 B1310487 Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate CAS No. 658084-80-1](/img/structure/B1310487.png)

Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

Vue d'ensemble

Description

The compound of interest, Ethyl 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, is a pyrrolo[2,1-f][1,2,4]triazine derivative. Pyrrolo[1,2,4]triazines are a class of heterocyclic compounds that have been studied for various applications, including medicinal chemistry due to their potential biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds and their syntheses are discussed, which can provide insights into the possible synthetic routes and properties of the compound of interest.

Synthesis Analysis

The synthesis of related pyrrole and pyrrolo[1,2,4]triazine derivatives is described in the provided papers. For instance, the synthesis of ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate is achieved through a three-step reaction with an overall yield of 43% . This suggests that the synthesis of Ethyl 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate could potentially be performed through a similar multi-step synthetic route, possibly involving chlorination and isopropylation steps tailored to the specific substitution pattern of the compound.

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2,4]triazine derivatives is characterized by techniques such as NMR, HRMS, and FTIR . These techniques provide detailed information about the molecular framework and substitution patterns of the compounds. For the compound of interest, similar analytical methods would likely be employed to confirm the structure, including the presence of the ethyl ester group, the chloro substituent, and the isopropyl group on the pyrrolo[1,2,4]triazine core.

Chemical Reactions Analysis

The reactivity of pyrrolo[1,2,4]triazine derivatives can be complex, as illustrated by the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which involves an ANRORC rearrangement followed by N-formylation . This indicates that Ethyl 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate may also undergo unexpected reactions, particularly when reactive functional groups are present or under specific reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate are not directly reported, the properties of related compounds can provide some insights. Typically, the solubility, melting point, and stability of such compounds are influenced by the nature of the substituents and the overall molecular structure. The presence of the ethyl ester group may increase the compound's solubility in organic solvents, while the chloro and isopropyl groups could affect its reactivity and boiling point. The characterization of similar compounds using NMR and other spectroscopic methods can also shed light on the electronic environment of the molecule, which is crucial for understanding its reactivity and interactions with other molecules .

Applications De Recherche Scientifique

Synthesis Techniques

Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a specialized chemical compound used in various synthesis techniques. A study by Ohsumi and Neunhoeffer (1992) illustrates the preparation of ethyl 1,2,4-triazine-5-carboxylates, highlighting the regioselectivity of the procedure, which could relate to the synthesis of the given compound (Ohsumi & Neunhoeffer, 1992). Additionally, Wamhoff and Tzanova (2003) described the synthesis of related triazine derivatives, suggesting potential methodologies for creating compounds like ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate (Wamhoff & Tzanova, 2003).

Antiproliferative Activities

Research into the antiproliferative activities of pyrrolotriazine derivatives is also relevant. For instance, Zhang et al. (2018) synthesized novel pyrrolotriazine derivatives and evaluated their antiproliferative activities against human tumor cells. This research can provide insights into the potential therapeutic applications of related compounds, such as ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate (Zhang et al., 2018).

Novel Compound Synthesis

The synthesis of novel compounds from related triazine structures has been explored in various studies. For example, Lil (2015) synthesized a novel compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate, which could offer insights into the synthesis of similar compounds like ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate (Lil, 2015).

Biochemical and Biological Activities

Investigations into the biochemical and biological activities of triazine derivatives are essential for understanding their potential applications. For instance, Wang et al. (2014) synthesized and evaluated carbon-11-labeled pyrrolo[2,1-f][1,2,4]triazine derivatives as potential PET tracers for imaging specific proteins, indicating the diagnostic and therapeutic potential of similar compounds (Wang, Gao, & Zheng, 2014).

Propriétés

IUPAC Name |

ethyl 4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-5-16-10(9(8)7(2)3)11(13)14-6-15-16/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAZOUBYLUYIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=C1C(C)C)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439699 | |

| Record name | Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

658084-80-1 | |

| Record name | Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

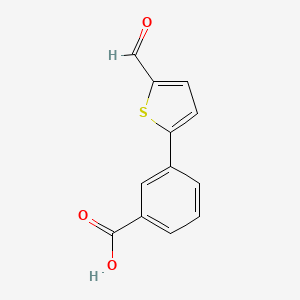

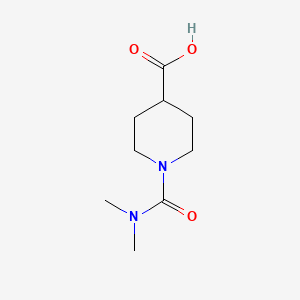

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

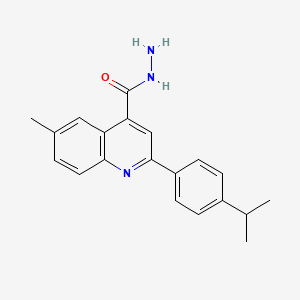

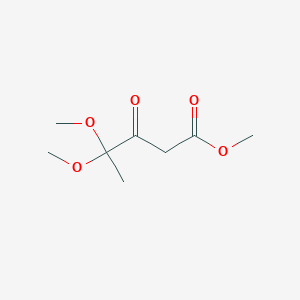

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

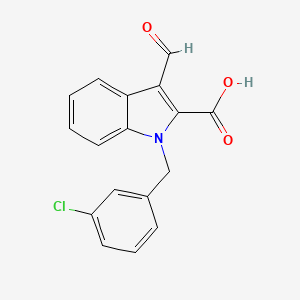

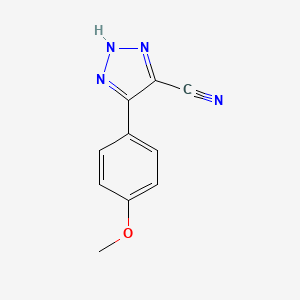

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)